molecular formula C21H20ClN3O4S B4986974 1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine

1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No. B4986974
M. Wt: 445.9 g/mol
InChI Key: IBDPJIRXIOMYLB-UHFFFAOYSA-N
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Description

1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine, also known as GBR-12909, is a synthetic compound that belongs to the piperazine class of chemicals. GBR-12909 is a highly selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine, a neurotransmitter, in the brain. GBR-12909 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine works by inhibiting the reuptake of dopamine, a neurotransmitter, in the brain. This leads to an increase in dopamine levels in the brain, which can help to alleviate the symptoms of various neurological and psychiatric disorders.
Biochemical and physiological effects:
1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help to alleviate the symptoms of various neurological and psychiatric disorders. It has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine has a number of advantages for use in lab experiments. It is highly selective for dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, 1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine has a relatively short half-life, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine. One area of interest is the potential use of 1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine in the treatment of cocaine addiction. 1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine has been shown to be effective in reducing cocaine self-administration in animal models, and it may have potential as a treatment for cocaine addiction in humans. Another area of interest is the potential use of 1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine in the treatment of depression. 1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine has been shown to be effective in animal models of depression, and it may have potential as a treatment for depression in humans. Finally, there is interest in developing new dopamine reuptake inhibitors that are more selective and have longer half-lives than 1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine. These compounds may have potential as treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine is synthesized through a multi-step process that involves the reaction of 2-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-chloro-6-nitrobenzothiophene to form the corresponding acid anhydride. Finally, the acid anhydride is reacted with piperazine to produce 1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine.

Scientific Research Applications

1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-2-29-17-6-4-3-5-16(17)23-9-11-24(12-10-23)21(26)20-19(22)15-8-7-14(25(27)28)13-18(15)30-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDPJIRXIOMYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-6-nitro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

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